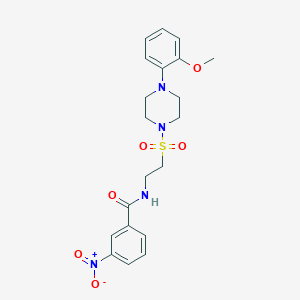

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves structural modifications to enhance receptor affinity or selectivity. For example, modifications on the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring can influence the compound's affinity for dopamine receptors, as observed in derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Perrone et al., 2000).

Molecular Structure Analysis

Crystal structure studies, including Hirshfeld surface analysis and DFT calculations, are common approaches to understand the molecular interactions and stability of piperazine derivatives. These studies can reveal reactive sites for electrophilic and nucleophilic attacks and provide insights into intermolecular hydrogen bonding that contribute to the crystal packing of such compounds (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of benzamide and piperazine derivatives often involves modifications to improve pharmacological properties. For instance, changing the aromatic ring linked to the N-1 piperazine ring or altering the intermediate alkyl chain can significantly affect a compound's binding affinity and selectivity for specific receptors (Leopoldo et al., 2002).

Physical Properties Analysis

The physicochemical properties, including solubility, lipophilicity, and stability, are crucial for the pharmacokinetics of benzamide derivatives. These properties can be tailored through structural modifications, affecting the compound's brain penetration and nonspecific binding characteristics (Lacivita et al., 2010).

Chemical Properties Analysis

The chemical properties, such as affinity and selectivity to specific receptors, are determined through binding and functional assays. For example, 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been identified as potent and selective adenosine A2B receptor antagonists, illustrating the potential to design compounds with high receptor affinity and specificity (Borrmann et al., 2009).

Scientific Research Applications

PET Imaging and Serotonin Receptors

One of the key applications of compounds similar to N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide is in the study of the serotonergic neurotransmission using positron emission tomography (PET). For instance, [18F]p-MPPF, a closely related compound, has been used as a 5-HT1A antagonist in PET studies. This research includes aspects such as chemistry, radiochemistry, animal data (rats, cats, and monkeys) with autoradiography and PET, human data with PET, toxicity, and metabolism (Plenevaux et al., 2000).

Dopamine D(4) Receptor Ligands

Studies have also been conducted on derivatives of this compound as high-affinity and selective dopamine D(4) receptor ligands. For example, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a similar molecule, has been used as a lead in researching dopamine D(4) and D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors (Perrone et al., 2000).

Exploration of Structure-Affinity Relationships

Research also focuses on the structure-affinity relationships of these compounds. Modifications in the aromatic ring linked to the N-1 piperazine ring of similar compounds have led to the identification of derivatives with moderate D(3) affinity. This includes studying the effects of intermediate alkyl chain elongation on binding affinity for D(3) and D(4) receptors (Leopoldo et al., 2002).

Neuroleptic Potential

Research into the potential neuroleptic properties of related compounds has also been a focus. For instance, studies on 2-Methoxy-5-nitrobenzoyl chloride derivatives show the synthesis of N-substituted 2-methoxy-5-nitrobenzamides, exploring their potential as neuroleptics (Valenta et al., 1990).

Synthesis and Pharmacological Evaluation

Additionally, the synthesis and pharmacological evaluation of derivatives, such as 2-hydroxymethylbenzamides, have been investigated for their anti-inflammatory and analgesic properties. This research demonstrates the potential therapeutic applications of these compounds (Okunrobo et al., 2006).

Antimicrobial and Anti-inflammatory Properties

Studies on the synthesis and antimicrobial activities of novel pyridine derivatives related to this compound have been conducted, highlighting their considerable antibacterial activity and potential as anti-inflammatory agents (Patel & Agravat, 2009).

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with these receptors leads to changes in the function of the receptors, affecting the contraction of smooth muscles in various parts of the body .

Biochemical Pathways

The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations . These properties impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for various disorders .

properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O6S/c1-30-19-8-3-2-7-18(19)22-10-12-23(13-11-22)31(28,29)14-9-21-20(25)16-5-4-6-17(15-16)24(26)27/h2-8,15H,9-14H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWLUNYMHNBSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2492097.png)

![2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2492099.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2492101.png)

![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)

![3-Methyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2492104.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid](/img/structure/B2492105.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2492108.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2492110.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2492113.png)

![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)